Laudexium metilsulfate
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Overview
Description
Laudexium methylsulfate is a neuromuscular blocking drug or skeletal muscle relaxant. It belongs to the category of non-depolarizing neuromuscular-blocking drugs and was used adjunctively in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Although it was introduced clinically in the early 1950s, it is no longer used in clinical practice .
Preparation Methods
Laudexium methylsulfate is synthesized through a series of chemical reactions involving quaternary ammonium salts derived from laudanosine . The synthetic route typically involves the reaction of 1,10-decanediyl bis(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium with methyl sulfate . The reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods are similar but scaled up to accommodate larger quantities and ensure consistency and purity of the final product .
Chemical Reactions Analysis
Laudexium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert laudexium methylsulfate into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Laudexium methylsulfate has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying neuromuscular blocking agents and their interactions with other chemicals.
Biology: Researchers use laudexium methylsulfate to study its effects on muscle relaxation and neuromuscular transmission.
Medicine: Although no longer used clinically, it has historical significance in the development of neuromuscular blocking drugs.
Mechanism of Action
Laudexium methylsulfate exerts its effects by blocking the transmission of nerve impulses to the muscles. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from binding and activating the receptor . This inhibition leads to muscle relaxation and paralysis, which is useful during surgical procedures . The pharmacological action of laudexium methylsulfate can be antagonized by anticholinesterases .
Comparison with Similar Compounds
Laudexium methylsulfate is similar to other non-depolarizing neuromuscular-blocking drugs, such as:
Tubocurarine: Laudexium methylsulfate has about half the potency and a slower onset of action compared to tubocurarine.
Pancuronium: Both compounds are used for muscle relaxation during surgery, but pancuronium has a different chemical structure and pharmacokinetic profile.
Vecuronium: Similar in function, vecuronium has a shorter duration of action and fewer side effects compared to laudexium methylsulfate.
Laudexium methylsulfate’s uniqueness lies in its specific chemical structure and its historical significance in the development of neuromuscular blocking agents .
Properties
CAS No. |
3253-60-9 |
---|---|
Molecular Formula |
C54H80N2O16S2 |
Molecular Weight |
1077.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;methyl sulfate |
InChI |
InChI=1S/C52H74N2O8.2CH4O4S/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6;2*1-5-6(2,3)4/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
LADQAYSLFLCKOD-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laudexium methylsulfate; Laudexium; Laudolissin methosulphate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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